
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide, also known as FLP-1, is a novel compound that has been developed for scientific research purposes. It belongs to the class of diazepanes and has been found to have potential applications in the field of neuroscience.
Wirkmechanismus
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to selectively modulate the activity of certain subtypes of GABA-A receptors, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance the extinction of fear memory. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat anxiety and sleep disorders. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to selectively modulate the activity of certain subtypes of GABA-A receptors, which may contribute to its anxiolytic and antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that it has been found to have anxiolytic and antidepressant-like effects in animal models. This makes it a potential candidate for the development of drugs to treat anxiety and depression. Another advantage of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that it selectively modulates the activity of certain subtypes of GABA-A receptors, which may reduce the side effects associated with non-selective GABA-A receptor modulators. One limitation of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide. One direction is to further investigate its mechanism of action and its effects on GABA-A receptor subtypes. This may lead to the development of more selective GABA-A receptor modulators. Another direction is to investigate the potential of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide as a treatment for anxiety and depression in humans. This will require further preclinical and clinical trials. Finally, there is a need to investigate the potential side effects of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide and its safety profile in humans.
Synthesemethoden
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4-fluoroaniline with 4-methyl-1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This results in the formation of N-(4-fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide. The product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to have potential applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has also been found to enhance the extinction of fear memory, which makes it a potential candidate for the treatment of anxiety disorders. In addition, N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to modulate the activity of GABA receptors, which are important targets for drugs used to treat anxiety and sleep disorders.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-16-7-2-8-17(10-9-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWMCJUGCFDBQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

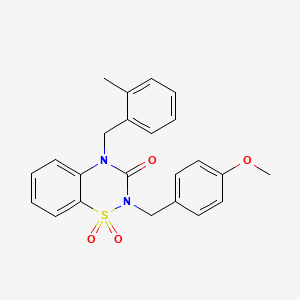
![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)
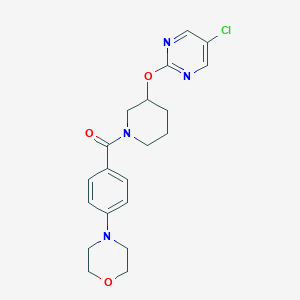
![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)
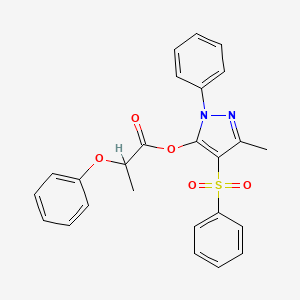


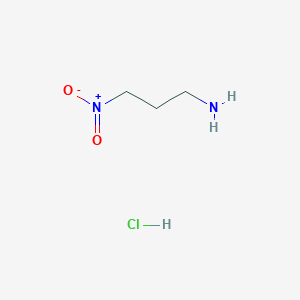

![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)
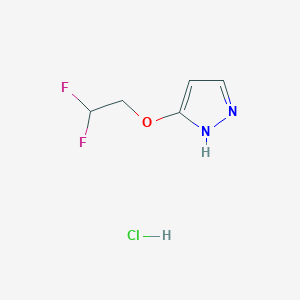


![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)